The compound is cataloged under the Chemical Abstracts Service (CAS) number 3323-76-0 and has been studied for its biological activities, including antimicrobial and anti-inflammatory properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) precursor and is often utilized in organic synthesis as an intermediate for more complex molecules.
The synthesis of 1-(2-(Methylsulfonyl)phenyl)ethanone can be achieved through several methods, typically involving the reaction of methylsulfonyl chloride with appropriate phenolic compounds or through Friedel-Crafts acylation methods.
This method yields 1-(2-(Methylsulfonyl)phenyl)ethanone with good purity, suitable for further applications.
The molecular structure of 1-(2-(Methylsulfonyl)phenyl)ethanone can be represented using various chemical notations:
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
InChI=1S/C9H10O3S/c1-7(11)6-4-2-5-8(6)12(3,10)9/h2-5H,1H3
1-(2-(Methylsulfonyl)phenyl)ethanone participates in several chemical reactions typical of ketones and sulfonyl compounds:
These reactions are vital for synthesizing more complex molecules in medicinal chemistry.
The primary mechanism of action for 1-(2-(Methylsulfonyl)phenyl)ethanone involves its interaction with cyclooxygenase enzymes (COX), particularly COX-2:
This mechanism underlies its potential use as a therapeutic agent in managing inflammatory conditions.
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
1-(2-(Methylsulfonyl)phenyl)ethanone has several notable applications across different fields:
The compound serves as a building block in fine chemical production, contributing to various industrial processes related to pharmaceuticals and agrochemicals.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0